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For Researchers, Scientists, and Drug Development Professionals

Silatranes and stannatranes, two classes of cage-like organometallic compounds, have

garnered significant attention in various scientific fields. Both possess a unique tricyclic

structure characterized by a transannular dative bond between a nitrogen atom and a central

silicon or tin atom, respectively. This structural feature imparts distinct chemical and biological

properties, making them promising candidates for applications ranging from organic synthesis

to medicinal chemistry. This guide provides an objective comparison of silatrane and

stannatrane compounds, supported by available experimental data, to aid researchers in

understanding their relative merits and potential applications.

Structural and Physical Properties: A Tale of Two
Atoms
The defining feature of both silatranes and stannatranes is their "atrane" framework, which

forces a pentacoordinate geometry around the central atom. This results in a distorted trigonal-

bipyramidal structure where the nitrogen atom and the organic substituent occupy the axial

positions.

The nature of the central atom—silicon versus tin—is the primary determinant of the structural

and electronic differences between these two classes of compounds. A key distinction lies in

the length of the transannular dative bond. In analogous structures, the Sn-N bond in
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stannatranes is consistently longer than the Si-N bond in silatranes. For instance, in a metal-

bound complex, the Sn-N distance was found to be 2.422(4) Å, whereas the corresponding Si-

N distance was 3.176(6) Å, indicating a weaker interaction in the silatrane analogue in this

specific context.[1] This difference is primarily attributed to the larger covalent radius of the tin

atom compared to silicon.[1]

The strength of this transannular bond is also influenced by the nature of the axial substituent.

Electron-withdrawing groups on the silicon or tin atom tend to shorten the N→M (M = Si, Sn)

bond, while electron-donating groups lengthen it. This tunability of the electronic environment

allows for the fine-tuning of the reactivity and biological activity of these compounds.

Property Silatranes Stannatranes

Central Atom Silicon (Si) Tin (Sn)

Transannular Bond Si-N Sn-N

Geometry Distorted trigonal-bipyramidal Distorted trigonal-bipyramidal

Relative N-M Bond Length Shorter Longer

Key Feature Pentacoordinate silicon Pentacoordinate tin

Synthesis and Reactivity: Divergent Paths
While both silatranes and stannatranes are synthesized from corresponding trialkanolamines,

their preferred synthetic routes and primary areas of chemical application differ significantly.

Silatranes are most commonly synthesized through the transesterification of a corresponding

trialkoxysilane with triethanolamine or its derivatives.[2] This reaction is often catalyzed by a

base. More recently, organocatalytic, solvent-free methods have been developed, aligning with

the principles of green chemistry.[3][4] A notable characteristic of silatranes is their relative

stability towards hydrolysis compared to their open-chain trialkoxysilane precursors. The

silatranyl group acts as a strong electron-donating moiety, which influences the reactivity of the

axial substituent.[2]

Stannatranes, on the other hand, are frequently prepared by reacting an organotin halide with a

trialkanolamine or by the reaction of an amino-triGrignard reagent with a tin(IV) halide. Their
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most prominent application is in palladium-catalyzed cross-coupling reactions, particularly the

Stille coupling. The "atrane" structure facilitates the selective transfer of the axial organic group

to an organic halide, making stannatranes valuable reagents in the synthesis of complex

organic molecules. They are also noted for their air and moisture stability.

Experimental Protocol: Representative Synthesis of a
Silatrane
The following is a general protocol for the synthesis of 1-phenylsilatrane:

Reactants: Phenyltrimethoxysilane and triethanolamine.

Catalyst: Potassium hydroxide (KOH).

Solvent: Toluene.

Procedure: a. A solution of phenyltrimethoxysilane and triethanolamine in a 1:1 molar ratio is

prepared in toluene. b. A catalytic amount of KOH is added to the solution. c. The mixture is

refluxed for several hours, with the progress of the reaction monitored by the removal of

methanol via a Dean-Stark trap. d. Upon completion, the solvent is removed under reduced

pressure. e. The resulting solid is purified by recrystallization from a suitable solvent (e.g.,

ethanol or a hexane/chloroform mixture) to yield crystalline 1-phenylsilatrane.

Characterization: The product is characterized by NMR spectroscopy (¹H, ¹³C, ²⁹Si), IR

spectroscopy, and mass spectrometry.

Experimental Protocol: Representative Synthesis of a
Stannatrane
The following is a general protocol for the synthesis of 1-chlorostannatrane:

Reactants: Tin(IV) chloride and triethanolamine.

Solvent: Anhydrous chloroform or a similar inert solvent.

Procedure: a. A solution of triethanolamine in the anhydrous solvent is prepared in a flask

equipped with a dropping funnel and a nitrogen inlet. b. A solution of tin(IV) chloride in the
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same solvent is added dropwise to the triethanolamine solution at room temperature with

constant stirring. c. A white precipitate of 1-chlorostannatrane hydrochloride is formed

immediately. d. To obtain the free base, the hydrochloride salt is treated with a suitable base

(e.g., triethylamine) to neutralize the HCl. e. The resulting mixture is filtered, and the solvent

is evaporated from the filtrate to yield the crude product. f. The product is then purified by

recrystallization.

Characterization: The product is characterized by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), IR

spectroscopy, and elemental analysis.

Biological Activity and Toxicity: A Comparative
Overview
Both silatranes and stannatranes exhibit a broad spectrum of biological activities, with their

potential as therapeutic agents being an active area of research. However, the available data is

more extensive for silatranes.

Silatranes have demonstrated a wide array of pharmacological properties, including antitumor,

antibacterial, antifungal, and anti-inflammatory activities. Their biological effects are highly

dependent on the nature of the substituent attached to the silicon atom.[5] For instance, certain

silatrane derivatives have shown significant cytotoxicity against various cancer cell lines.

Silatrane Derivative Cancer Cell Line IC50/Activity

1-Vinylsilatrane
A549 (Human Lung

Carcinoma)

80% inhibition of invasion at 40

µg/mL[6]

1-(p-Aminophenyl)silatrane
A549 (Human Lung

Carcinoma)

80% inhibition of invasion at 50

µg/mL[6]

Silatrane-chalcone-triazole

hybrid
Trichomonas vaginalis IC50 = 1.75 µM[7]

Silatrane with tetrahydroindole

moiety
Enterococcus durans MIC = 3.1 µg/mL[7]

Silatrane with tetrahydroindole

moiety
Bacillus subtilis MIC = 6.2 µg/mL[7]
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The mechanism of action for the anticancer activity of silatranes is believed to involve the

induction of apoptosis and the inhibition of cell invasion.[6][8] Their unique cage-like structure is

thought to facilitate their transport across cell membranes.[2]

Stannatranes, and organotin compounds in general, are also known for their potent biological

activities, including anticancer effects.[2] Their cytotoxicity is often attributed to the induction of

apoptosis via mitochondrial pathways and direct DNA damage.[6][8] The biological activity of

organotin compounds is influenced by the organic groups attached to the tin atom.

While direct comparative IC50 values for analogous silatranes and stannatranes are scarce in

the literature, the general trend suggests that organotin compounds exhibit higher toxicity than

their organosilicon counterparts. This is reflected in the available acute toxicity data for related

compounds. For example, the oral LD50 for tributyltin oxide in rats is reported to be between

148 and 194 mg/kg.[9] Specific LD50 values for silatranes are less commonly reported, but

they are generally considered to be of lower toxicity. The toxicity of organotin compounds

generally follows the order: triorganotins > diorganotins > monoorganotins.

Visualizing the Comparison: Structure and a
Potential Mechanism
To visually summarize the key structural differences and a generalized mechanism of action,

the following diagrams are provided.
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Structural Comparison of Silatrane and Stannatrane
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Caption: General structures of silatrane and stannatrane, highlighting the central atom and

transannular bond.

Generalized Anticancer Mechanism
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Caption: A simplified signaling pathway for the anticancer activity of silatranes and

stannatranes.
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Conclusion
Silatranes and stannatranes, while structurally analogous, exhibit distinct chemical and

biological profiles primarily dictated by their central silicon or tin atom. Silatranes are

characterized by their hydrolytic stability and diverse pharmacological activities, making them

attractive for medicinal chemistry applications. Stannatranes, while also biologically active, are

more prominent as highly selective reagents in organic synthesis, particularly in Stille cross-

coupling reactions. Their generally higher toxicity compared to silatranes is a key

consideration for biological applications.

Further direct comparative studies are warranted to fully elucidate the structure-activity and

structure-toxicity relationships between these two fascinating classes of compounds. Such

research will be invaluable for the rational design of new therapeutic agents and synthetic

reagents with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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